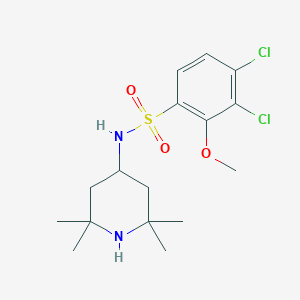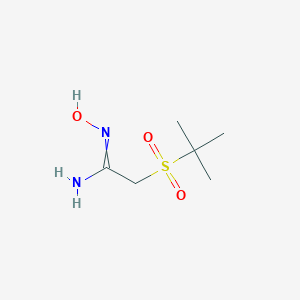![molecular formula C17H15BrO4 B222452 (2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid, commonly known as 4-BBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-BBO is not fully understood, but studies suggest that it acts by inhibiting specific enzymes and pathways involved in disease progression. For example, 4-BBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Additionally, 4-BBO has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-BBO exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. Specifically, 4-BBO has been shown to inhibit the activity of COX-2, reduce the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, 4-BBO has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and reduced neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-BBO in lab experiments is its ability to selectively inhibit specific enzymes and pathways involved in disease progression. Additionally, 4-BBO has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using 4-BBO in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-BBO. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-BBO and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for 4-BBO to enable its widespread use in scientific research.
Métodos De Síntesis
The synthesis of 4-BBO is a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-BBO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-BBO exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and pathways involved in these diseases. Additionally, 4-BBO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid |
|---|---|
Fórmula molecular |
C17H15BrO4 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+ |
Clave InChI |
JEGMIVXFOLGJBY-WEVVVXLNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)Br |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)




![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)